molecular formula C7H4BrNOS2 B1342261 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate CAS No. 937602-37-4

2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate

Cat. No.: B1342261
CAS No.: 937602-37-4
M. Wt: 262.2 g/mol
InChI Key: ZEGPVRABJZKIRO-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate is a chemical compound that features a thiophene ring substituted with a bromine atom and a thiocyanate group. Thiophene derivatives are known for their unique electronic, optical, and redox properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate typically involves the reaction of 3-bromo-2-thiophenecarboxylic acid with thiocyanate under specific conditions. One common method includes the use of a dehydrating agent like thionyl chloride to convert the carboxylic acid to an acyl chloride, which then reacts with ammonium thiocyanate to form the desired thiocyanate compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate involves its interaction with various molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in substitution reactions, while the bromine atom can facilitate electrophilic aromatic substitution. The thiophene ring’s electronic properties also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate can be compared with other thiophene derivatives such as:

    2-Acetyl-3-bromothiophene: Similar in structure but with an acetyl group instead of a thiocyanate group.

    3-Bromo-2-thienylmethanone: Features a methanone group instead of a thiocyanate group.

    3-Bromo-2-thienyl thiocyanate: Lacks the oxoethyl group present in this compound.

Properties

IUPAC Name

[2-(3-bromothiophen-2-yl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS2/c8-5-1-2-12-7(5)6(10)3-11-4-9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGPVRABJZKIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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